molecular formula C24H30N2O2 B12487042 N-(1-hexanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide

N-(1-hexanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide

Cat. No.: B12487042
M. Wt: 378.5 g/mol
InChI Key: SCWXLPDMHIPAAL-UHFFFAOYSA-N
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Description

N-(1-hexanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a hexanoyl group, a methyl group, and a phenylacetamide moiety attached to a quinoline ring

Properties

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

N-(1-hexanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide

InChI

InChI=1S/C24H30N2O2/c1-4-5-7-16-24(28)25-18(2)17-23(21-14-10-11-15-22(21)25)26(19(3)27)20-12-8-6-9-13-20/h6,8-15,18,23H,4-5,7,16-17H2,1-3H3

InChI Key

SCWXLPDMHIPAAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hexanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide typically involves a multi-step process. The starting materials often include 2-methylquinoline and hexanoyl chloride. The reaction proceeds through the following steps:

    Acylation: 2-methylquinoline is reacted with hexanoyl chloride in the presence of a base such as pyridine to form 1-hexanoyl-2-methylquinoline.

    Reduction: The resulting product is then reduced using a reducing agent like sodium borohydride to obtain 1-hexanoyl-2-methyl-3,4-dihydroquinoline.

    Amidation: Finally, the compound is reacted with phenylacetyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-hexanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1-hexanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-hexanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-nitrophenyl)benzamide
  • N-(1-hexanoyl-2-methylquinolin-4-yl)-N-phenylacetamide

Uniqueness

N-(1-hexanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide is unique due to its specific structural features, such as the presence of both a hexanoyl group and a phenylacetamide moiety

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